molecular formula C12H12F3NO4 B8021959 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester

Cat. No.: B8021959
M. Wt: 291.22 g/mol
InChI Key: JOGBHHWDGHXLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 6-trifluoromethylpyridine-2,3-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the diethyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester is unique due to the presence of both the trifluoromethyl group and the diethyl ester groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-3-19-10(17)7-5-6-8(12(13,14)15)16-9(7)11(18)20-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGBHHWDGHXLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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